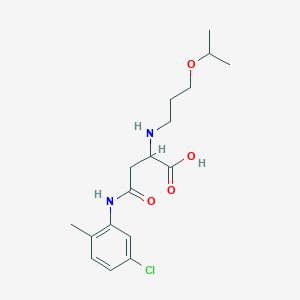
4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H25ClN2O4 and its molecular weight is 356.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known by its CAS number 1097875-50-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The molecular formula of the compound is C17H25ClN2O4, with a molecular weight of 356.8 g/mol. The structure features two amine groups attached to a butanoic acid backbone, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅ClN₂O₄ |
| Molecular Weight | 356.8 g/mol |
| CAS Number | 1097875-50-7 |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of interest include:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a key regulator in inflammation .
3. Neuroprotective Potential
Emerging evidence suggests neuroprotective effects, particularly in models of neurodegeneration. The compound appears to mitigate oxidative stress and improve neuronal survival rates in cell culture systems exposed to neurotoxic agents .
Case Studies
Several studies have explored the biological implications of this compound:
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated a series of amino acid derivatives, including our compound, for their anticancer efficacy against various cell lines (e.g., HeLa, MCF-7). Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed reduced synovial inflammation compared to control groups .
Case Study 3: Neuroprotection
In a rat model of Alzheimer's disease, treatment with the compound showed improved cognitive function as assessed by behavioral tests. Biochemical assays revealed decreased levels of amyloid-beta plaques and enhanced antioxidant enzyme activity in brain tissues .
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-11(2)24-8-4-7-19-15(17(22)23)10-16(21)20-14-9-13(18)6-5-12(14)3/h5-6,9,11,15,19H,4,7-8,10H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWQCEQIMOVERU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCCOC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














